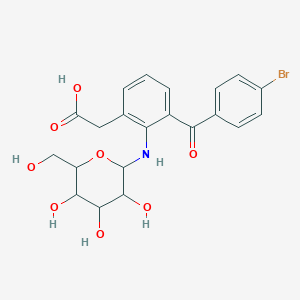
3-(4-BroMobenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-BroMobenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid is a complex organic compound that features a benzoyl group, a glucopyranosylamino group, and a benzeneacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BroMobenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid typically involves multi-step organic reactions. The process may start with the bromination of benzoyl chloride to introduce the bromine atom. This is followed by the coupling of the bromobenzoyl group with a glucopyranosylamine derivative under specific conditions, such as the presence of a base and a suitable solvent. The final step involves the formation of the benzeneacetic acid moiety through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-BroMobenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(4-BroMobenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions, cellular uptake mechanisms, and metabolic pathways
Medicine
In medicine, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-(4-BroMobenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid involves its interaction with specific molecular targets. The benzoyl group may interact with enzymes or receptors, while the glucopyranosylamino group could facilitate cellular uptake or binding to carbohydrate-binding proteins. The benzeneacetic acid moiety may contribute to the compound’s overall stability and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorobenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid
- 3-(4-Fluorobenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid
- 3-(4-Methylbenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid
Uniqueness
3-(4-BroMobenzoyl)-2-(beta-D-glucopyranosylaMino)benzeneacetic Acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain targets. Additionally, the glucopyranosylamino group provides specificity for interactions with carbohydrate-binding proteins, making this compound particularly interesting for glycoscience research.
Propriétés
Formule moléculaire |
C21H22BrNO8 |
|---|---|
Poids moléculaire |
496.3 g/mol |
Nom IUPAC |
2-[3-(4-bromobenzoyl)-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]acetic acid |
InChI |
InChI=1S/C21H22BrNO8/c22-12-6-4-10(5-7-12)17(27)13-3-1-2-11(8-15(25)26)16(13)23-21-20(30)19(29)18(28)14(9-24)31-21/h1-7,14,18-21,23-24,28-30H,8-9H2,(H,25,26) |
Clé InChI |
MYPFOYDRLGWLCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)NC3C(C(C(C(O3)CO)O)O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


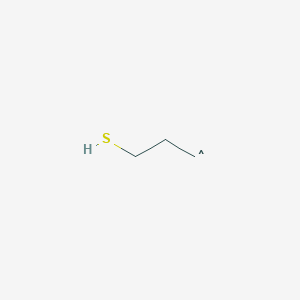
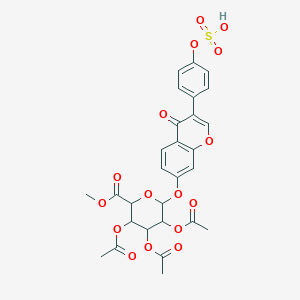
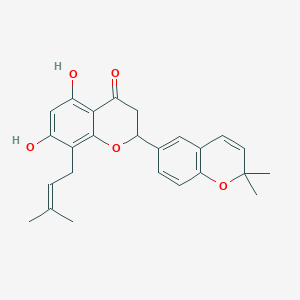

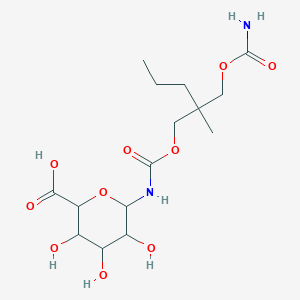
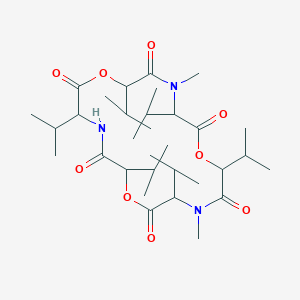
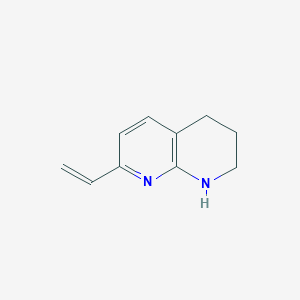
![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethyl-trimethylazanium;chloride](/img/structure/B12289087.png)
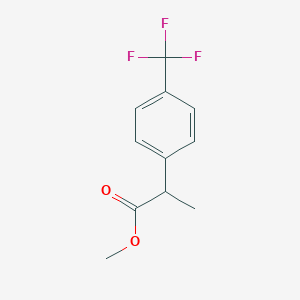
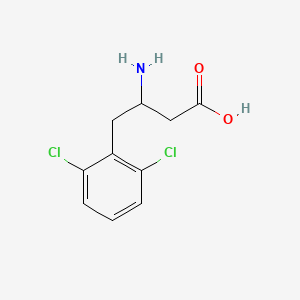
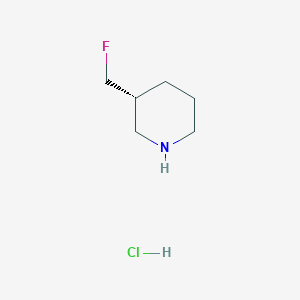
![2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid](/img/structure/B12289103.png)
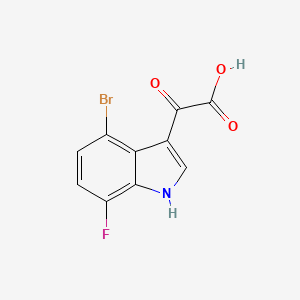
![8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12289117.png)
